Product packaging for Methyl 3-acetamidothiophene-2-carboxylate(Cat. No.:CAS No. 22288-79-5)

Methyl 3-acetamidothiophene-2-carboxylate

Cat. No.: B186505
CAS No.: 22288-79-5
M. Wt: 199.23 g/mol
InChI Key: VVGYLIJOPUUXJN-UHFFFAOYSA-N
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Description

Methyl 3-acetamidothiophene-2-carboxylate (CAS 22288-79-5) is a high-value thiophene derivative serving as a versatile building block in organic and medicinal chemistry research. With a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol, this compound is characterized by its melting point of 94-95°C . This acetamidothiophene ester is a critical precursor in the synthesis of complex heterocyclic systems, particularly various thienopyrimidine derivatives, which are significant structural elements in pharmaceutical development . Such scaffolds are extensively investigated for their diverse biological activities, including serving as kinase inhibitors for regulating dysfunctional cell signaling in cancer cells, calcium receptor antagonists, transglutaminase inhibitors, and peptidase IV inhibitors . Thiophene-based pharmacophores are recognized as privileged structures in drug discovery, with numerous FDA-approved drugs containing this ring system due to their ability to improve metabolic stability and binding affinity . Researchers utilize this compound as a key intermediate in the development of potential therapeutic agents against a range of conditions, including cancer and viral infections . Handling and Storage: For prolonged stability, store in a cool, dark place, sealed in dry conditions at room temperature . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3S B186505 Methyl 3-acetamidothiophene-2-carboxylate CAS No. 22288-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-acetamidothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGYLIJOPUUXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352556
Record name methyl 3-acetamidothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-79-5
Record name methyl 3-acetamidothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Methyl 3 Acetamidothiophene 2 Carboxylate

Established Synthetic Routes for Methyl 3-acetamidothiophene-2-carboxylate

The principal and most straightforward method for the preparation of this compound is the direct acetylation of Methyl 3-aminothiophene-2-carboxylate. This process introduces the acetamido group onto the thiophene (B33073) ring in a single, efficient step.

Acetylation of Methyl 3-aminothiophene-2-carboxylate

The transformation of Methyl 3-aminothiophene-2-carboxylate to its corresponding acetamido derivative is a standard N-acetylation reaction. This reaction is fundamental in organic synthesis for the protection of amino groups or for the synthesis of amide-containing target molecules. nih.gov

The N-acetylation of Methyl 3-aminothiophene-2-carboxylate is typically achieved using an acetylating agent such as acetic anhydride (B1165640). The reaction can be performed under various conditions, with the choice of solvent and catalyst influencing the reaction rate and outcome.

One common and effective method involves the use of acetic anhydride in pyridine. nih.gov In this procedure, the amine is dissolved in pyridine, and acetic anhydride is added, often at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). nih.gov Pyridine often serves as both the solvent and a base to neutralize the acetic acid byproduct.

An alternative, more direct approach involves heating the aminothiophene derivative with an excess of acetic anhydride. mdpi.comresearchgate.net For instance, a similar compound, N-(3-Acetyl-2-thienyl)acetamide, was synthesized by refluxing the corresponding aminothiophene with excess acetic anhydride for a short period (e.g., 15 minutes). mdpi.comresearchgate.net This method is often rapid and can lead to high yields. After the reaction, water is typically added to quench the excess acetic anhydride. mdpi.comresearchgate.net

The table below summarizes typical conditions for N-acetylation reactions relevant to the synthesis of this compound.

Acetylating AgentSolventCatalyst/BaseTemperatureDurationReference
Acetic AnhydridePyridinePyridine0 °C to RTVaries (TLC monitored) nih.gov
Acetic AnhydrideNone (excess)NoneReflux~15 min mdpi.comresearchgate.net

The acetylation of aminothiophenes is generally a high-yielding reaction. For the synthesis of the analogous N-(3-Acetyl-4-methyl-2-thienyl)acetamide from its amino precursor and excess acetic anhydride, a yield of 92% was reported. mdpi.comresearchgate.net This suggests that the yield for this compound under similar conditions would also be high.

Purification of the final product is typically straightforward. Following the reaction quench and workup, the crude product can often be purified by recrystallization. A German patent reports that the acetylamino compound, this compound, forms colorless prisms with a melting point of 100 °C when recrystallized from methanol (B129727), indicating a well-defined and pure crystalline product. google.com If necessary, column chromatography on silica (B1680970) gel can be employed to remove any residual impurities. nih.gov The purity of the final compound can be assessed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. mdpi.comresearchgate.net

Alternative Synthetic Pathways to the Core Scaffold

Gewald Reaction and Cyclocondensation for Thiophene Core

The Gewald reaction is a versatile and widely used multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. mdpi.comresearchgate.netwikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The choice of base is crucial, with organic bases like triethylamine (B128534) or morpholine (B109124) being commonly employed. mdpi.comlookchem.com

The table below outlines various conditions reported for the Gewald reaction, leading to precursors similar to Methyl 3-aminothiophene-2-carboxylate.

Carbonyl Compoundα-CyanoesterBaseSolventTemperatureYieldReference
CyclohexanoneEthyl CyanoacetateTriethylamineWaterRoom Temp.High lookchem.com
Cyanoacetone1,4-Dithianyl-2,5-diolTriethylamineDMF60 °C41% mdpi.comresearchgate.net
Various KetonesEthyl CyanoacetateMorpholineEthanolRefluxGood wikipedia.org

Microwave irradiation has also been shown to be beneficial, often leading to reduced reaction times and improved yields. wikipedia.org The products of the Gewald reaction, being highly substituted 2-aminothiophenes, are ideal precursors that can be carried forward to the target molecule.

Functionalization of Thiophene Derivatives

Another synthetic strategy involves the construction of a thiophene ring with a different substitution pattern, followed by functional group interconversions to arrive at the desired product. The synthesis of thiophenes can be broadly categorized into condensation reactions that form the ring and subsequent functionalization of the pre-formed ring. researchgate.net

For instance, a thiophene-2-carboxylate (B1233283) could be synthesized, and then the amino group could be introduced at the 3-position via nitration followed by reduction, a common strategy in aromatic chemistry. The resulting Methyl 3-aminothiophene-2-carboxylate is then available for the final acetylation step.

Modern cross-coupling reactions also offer powerful tools for the functionalization of thiophene rings. While not directly producing the acetamido group, methods like palladium-catalyzed Suzuki-Miyaura coupling can be used to introduce various substituents onto the thiophene core, demonstrating the versatility of this heterocycle as a building block. researchgate.net This highlights the possibility of building molecular complexity on the thiophene scaffold through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactions at the Thiophene Ring

The thiophene ring is an aromatic system and is susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents: the acetamido group at the 3-position and the methoxycarbonyl group at the 2-position.

The acetamido group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, while the methoxycarbonyl group is a deactivating, meta-directing group. In the case of this compound, the acetamido group at position 3 would strongly direct incoming electrophiles to the 2- and 4-positions. However, the 2-position is already substituted. The methoxycarbonyl group at the 2-position would direct incoming electrophiles to the 4- and 5-positions. Therefore, the combined directing effects would likely favor electrophilic substitution at the 4- and 5-positions of the thiophene ring.

A study on the reaction of a 3-amidothiophene derivative with various carbonyl compounds in the presence of an acid catalyst demonstrated that electrophilic attack occurs at the 2-position of the thiophene ring jst.go.jp. However, in the case of this compound, this position is blocked. Therefore, substitution at the 4 or 5-position is more plausible. For instance, acylation of 3-acetylthiophene (B72516) derivatives has been shown to proceed via electrophilic substitution .

Reaction TypeReagentProbable Position of SubstitutionPotential Product
NitrationHNO₃/H₂SO₄4 or 5-positionMethyl 3-acetamido-4-nitrothiophene-2-carboxylate or Methyl 3-acetamido-5-nitrothiophene-2-carboxylate
BrominationBr₂/FeBr₃4 or 5-positionMethyl 3-acetamido-4-bromothiophene-2-carboxylate or Methyl 3-acetamido-5-bromothiophene-2-carboxylate
Friedel-Crafts AcylationAcyl chloride/AlCl₃4 or 5-positionMethyl 3-acetamido-4-acylthiophene-2-carboxylate or Methyl 3-acetamido-5-acylthiophene-2-carboxylate

Reactions at the Thiophene Ring

Halogenation

The halogenation of this compound is an electrophilic substitution reaction that primarily targets the thiophene ring. The acetamido (-NHCOCH₃) group is an ortho-, para-directing activator, while the methoxycarbonyl (-COOCH₃) group is a meta-directing deactivator. In the thiophene ring system, the positions adjacent to the sulfur atom (α-positions, C2 and C5) are the most reactive towards electrophiles.

Given the substitution pattern of this compound, the C5 position is the most likely site for halogenation, as it is an activated α-position and is para to the activating acetamido group. The C4 position is also activated (ortho to the acetamido group) but is a less reactive β-position.

Common halogenating agents include bromine (Br₂) and N-bromosuccinimide (NBS) for bromination, and chlorine (Cl₂) or N-chlorosuccinimide (NCS) for chlorination. The reactions are typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent. wikipedia.orgyoutube.com Thiophene itself is significantly more reactive than benzene, with bromination occurring at a rate 10⁷ times faster. wikipedia.org

Reaction Pathway:

The mechanism involves the generation of an electrophilic halogen species which is then attacked by the electron-rich thiophene ring. This forms a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton from the site of attack restores the aromaticity of the thiophene ring, yielding the halogenated product.

Table 1: Halogenation Reaction of this compound
ReactantReagentProduct (Predicted)Conditions
This compoundBr₂ in Acetic AcidMethyl 3-acetamido-5-bromothiophene-2-carboxylateRoom Temperature
This compoundN-Bromosuccinimide (NBS)Methyl 3-acetamido-5-bromothiophene-2-carboxylateInert solvent (e.g., CCl₄), radical initiator (e.g., AIBN)
This compoundCl₂ in Acetic AcidMethyl 3-acetamido-5-chlorothiophene-2-carboxylateRoom Temperature
Nitration Reactions

Nitration of this compound is another example of electrophilic aromatic substitution. The reaction typically employs a nitrating agent, which is a source of the nitronium ion (NO₂⁺). A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). However, for highly reactive substrates like thiophenes, milder conditions, such as using nitric acid in acetic anhydride or acetic acid, are often preferred to prevent oxidation and decomposition of the ring. youtube.com

The directing effects of the substituents are the same as in halogenation. The C5 position is the most probable site of nitration due to the combined activating effect of the acetamido group and the inherent reactivity of the α-position of the thiophene ring.

Reaction Pathway:

The reaction begins with the formation of the electrophilic nitronium ion from the nitrating agent. The π-electron system of the thiophene ring attacks the nitronium ion, leading to the formation of a sigma complex. A base (such as HSO₄⁻ or H₂O) then removes a proton from the C5 position, restoring the aromatic system and yielding the nitro-substituted product.

Table 2: Nitration Reaction of this compound
ReactantReagentProduct (Predicted)Conditions
This compoundHNO₃ / H₂SO₄Methyl 3-acetamido-5-nitrothiophene-2-carboxylateLow Temperature (e.g., 0-10 °C)
This compoundHNO₃ in Acetic AnhydrideMethyl 3-acetamido-5-nitrothiophene-2-carboxylateControlled Temperature
Oxidation and Reduction Reactions

Oxidation:

The thiophene ring is generally stable to oxidation, but strong oxidizing agents can react with the sulfur atom or the ring itself. Oxidation can lead to the formation of a thiophene S-oxide or a thiophene S,S-dioxide. acs.orgresearchgate.net These S-oxides are often unstable and can undergo further reactions like dimerization. nih.govacs.org The specific outcome depends on the oxidant and reaction conditions. For instance, oxidation with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can lead to the corresponding sulfone. acs.org The acetamido and ester groups are generally stable to mild oxidizing conditions that would target the sulfur atom.

Reduction:

The thiophene ring can be reduced under various conditions. Catalytic hydrogenation can reduce the thiophene ring to a tetrahydrothiophene (B86538) ring, though this often requires high pressure and temperature and can be accompanied by desulfurization. studysmarter.co.uk A common method for the desulfurization of thiophenes is reduction with Raney nickel, which cleaves the carbon-sulfur bonds and saturates the carbon chain, effectively converting the thiophene derivative to a substituted butane. wikipedia.org

Reduction of the ester group to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The amide group is generally less reactive towards reduction than the ester.

Table 3: Oxidation and Reduction Reactions
Reaction TypeReactantReagentProduct (Predicted)Conditions
Oxidation (Sulfur)This compoundm-CPBA or H₂O₂/CH₃ReO₃Methyl 3-acetamido-1,1-dioxidothiophene-2-carboxylateVaries with reagent
Reduction (Desulfurization)This compoundRaney NickelMethyl 3-acetamidoheptanoateReflux in alcohol
Reduction (Ester)This compoundLiAlH₄ followed by H₂O workup(3-Acetamidothiophen-2-yl)methanolAnhydrous ether or THF
Reduction (Ring)This compoundH₂, Pd/CMethyl 3-acetamidotetrahydrothiophene-2-carboxylateHigh pressure, high temp.

Modifications at the Carboxylate Ester

Hydrolysis to Carboxylic Acid

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification):

This is a common method involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis:

This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium towards the product, a large excess of water is typically used.

Table 4: Hydrolysis of this compound
Reaction TypeReactantReagentIntermediate/ProductConditions
Base-Catalyzed HydrolysisThis compound1. NaOH (aq) 2. H₃O⁺1. Sodium 3-acetamidothiophene-2-carboxylate 2. 3-Acetamidothiophene-2-carboxylic acid1. Heating 2. Acidification
Acid-Catalyzed HydrolysisThis compoundH₂O, H₂SO₄ (cat.)3-Acetamidothiophene-2-carboxylic acidHeating
Ammonolysis and Amidation

Ammonolysis is the reaction of the ester with ammonia (B1221849) to form the corresponding primary amide, 3-acetamidothiophene-2-carboxamide. The reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol. This reaction can sometimes be slow and may require heating.

Similarly, reaction with a primary or secondary amine instead of ammonia will yield a secondary or tertiary amide, respectively. This process is known as amidation. The reactivity follows the general nucleophilicity of the amine. nih.gov

Reaction Pathway:

The nitrogen atom of ammonia or an amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the amide.

Table 5: Ammonolysis and Amidation Reactions
Reaction TypeReactantReagentProduct (Predicted)Conditions
AmmonolysisThis compoundAmmonia (NH₃)3-Acetamidothiophene-2-carboxamideHeating, often in a sealed tube or with aqueous/alcoholic ammonia
AmidationThis compoundPrimary Amine (R-NH₂)N-Alkyl-3-acetamidothiophene-2-carboxamideHeating
AmidationThis compoundSecondary Amine (R₂NH)N,N-Dialkyl-3-acetamidothiophene-2-carboxamideHeating
Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with a different alcohol (R-OH) to produce a new ester, with methanol as a byproduct. organic-chemistry.org

Acid-Catalyzed Transesterification:

The reaction is typically performed by heating the methyl ester in a large excess of the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄). Using the alcohol as the solvent helps to drive the equilibrium towards the products.

Base-Catalyzed Transesterification:

A base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for transesterification with ethanol), is used in catalytic amounts. This method is often faster and occurs at lower temperatures than the acid-catalyzed version. The reaction is also an equilibrium process, driven to completion by using a large excess of the alcohol. e3s-conferences.orgresearchgate.net

Table 6: Transesterification of this compound
Reaction TypeReactantReagentProduct (Predicted)Conditions
Acid-CatalyzedThis compoundR-OH (excess), H₂SO₄ (cat.)Alkyl 3-acetamidothiophene-2-carboxylateHeating
Base-CatalyzedThis compoundR-OH (excess), NaOR (cat.)Alkyl 3-acetamidothiophene-2-carboxylateVaries, often milder than acid catalysis

Reactions with Carbonyl Compounds

Advanced Synthetic Transformations Utilizing this compound

This compound serves as a versatile building block for the synthesis of more complex and functionally rich heterocyclic systems. Its inherent reactivity allows for a range of advanced synthetic transformations, including the construction of fused ring systems, participation in cross-coupling reactions, and undergoing selective functionalization.

Construction of Fused Heterocyclic Systems (e.g., Thieno[2,3-d]pyrimidines, Thieno[3,4-d]imidazoles)

The strategic placement of the amino and carboxylate groups on the thiophene ring of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. These fused rings are prevalent in many biologically active compounds.

Thieno[2,3-d]pyrimidines: These fused systems can be synthesized from 3-aminothiophene-2-carboxylic acid derivatives, which are readily prepared from the corresponding methyl ester. The synthesis often involves a multicomponent condensation reaction. For example, a convenient method for the synthesis of substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones involves the three-component condensation of 3-aminothiophenes, Meldrum's acid, and aromatic aldehydes. researchgate.net The required 3-aminothiophenes can be generated in situ from the hydrolysis and decarboxylation of methyl 3-aminothiophene-2-carboxylate. researchgate.net

Thieno[3,4-d]imidazoles: While direct synthesis from this compound is less commonly detailed, the functional groups present on the molecule provide a template for the necessary cyclization reactions to form the imidazole (B134444) ring fused to the thiophene core.

Cross-Coupling Reactions (e.g., Suzuki, Chan-Lam Coupling)

The thiophene ring can be further functionalized through various cross-coupling reactions, although direct examples utilizing this compound as the primary substrate in Suzuki or Chan-Lam couplings are not extensively documented in the provided search results. However, the principles of these reactions can be applied to appropriately modified derivatives. For instance, conversion of the thiophene to a boronic acid or ester derivative would enable its use in Suzuki couplings, while the amino group could potentially participate in Chan-Lam N-arylation reactions.

Chemo- and Regioselective Functionalization

The inherent reactivity differences of the functional groups and ring positions in this compound allow for chemo- and regioselective modifications.

The amino group can be selectively acylated or alkylated under appropriate conditions. For instance, the formal condensation of the carboxy group of 2-thienylacetic acid with the amino group of methyl 3-aminothiophene-2-carboxylate results in the formation of methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate. nih.gov

The thiophene ring itself can undergo electrophilic substitution. The electron-donating nature of the acetamido group and the directing effect of the ester group will influence the position of substitution. Density functional theory (DFT) calculations have shown that the carbon at the 2-position of a 3-amidothiophene derivative can act as a nucleophile, attacking electrophilic species. nih.gov This suggests that electrophilic attack is likely to occur at the C4 or C5 positions of the thiophene ring, depending on the specific directing effects of the substituents.

Mechanistic Investigations of Reactions Involving Methyl 3 Acetamidothiophene 2 Carboxylate

Reaction Mechanisms of Derivatization

The derivatization of Methyl 3-acetamidothiophene-2-carboxylate can proceed through several mechanistic routes, dictated by the nature of the reagents and the inherent electronic properties of the substituted thiophene (B33073) ring.

While the electron-rich thiophene ring is more susceptible to electrophilic attack, nucleophilic reactions can occur at specific sites, particularly at the carbonyl carbon of the ester group or in displacement reactions under certain conditions. The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxy (B1213986) group as a leaving group to form a new carbonyl compound, such as an amide or a carboxylic acid.

In the context of synthesizing related thiophene structures, mechanisms involving nucleophilic attack are central. For instance, in variations of the Gewald reaction used to produce 2-aminothiophenes, the introduction of the sulfur atom can occur via nucleophilic displacement with a sulfur source like sodium sulfide (B99878) researchgate.net. Furthermore, intramolecular nucleophilic attacks are key steps in many cyclization reactions, where a nucleophilic atom within the molecule attacks an electrophilic center to form a new ring mdpi.com. For example, the intramolecular attack by a sulfur atom onto a triple bond is a key step in certain thiophene syntheses mdpi.com.

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction for thiophenes. The general mechanism proceeds in two steps:

Attack by the Aromatic Ring: The π-electron system of the thiophene ring acts as a nucleophile, attacking a strong electrophile (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comwikipedia.org

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.comyoutube.com

In this compound, the position of substitution is directed by the existing groups. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-director, while the methyl carboxylate group (-COOCH₃) is a deactivating, meta-director. Given their positions, the powerful activating effect of the acetamido group strongly directs incoming electrophiles to the C5 position. The C4 position is also activated but is more sterically hindered.

A relevant example is the palladium-catalyzed direct arylation of similar 3-aminothiophene derivatives, which proceeds at the C5 or C2 position. researchgate.net For this compound, the C5 position is the most likely site for such substitutions. The choice of base in these reactions is critical to prevent competing amination reactions and promote the desired C-H activation for arylation. researchgate.net

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines. researchgate.net These reactions typically involve an intramolecular cyclization mechanism.

The general pathway often involves the following steps:

Modification of a Substituent: One of the substituents on the thiophene ring is chemically modified to introduce a reactive functional group. For example, the ester can be converted to an amide.

Intramolecular Nucleophilic Attack: A nucleophilic atom from one substituent attacks an electrophilic center on an adjacent substituent. For instance, the nitrogen atom of the acetamido group (or a derivative thereof) can attack the carbonyl carbon of the ester or a modified version of it.

Condensation/Dehydration: The resulting cyclic intermediate may then undergo a condensation reaction, often with the elimination of a small molecule like water or methanol (B129727), to form the final, stable fused aromatic ring system.

These cyclization reactions can be complex, sometimes proceeding through cascade or domino sequences where multiple bonds are formed in a single synthetic operation. frontiersin.org For example, a cascade reaction involving an initial aza-Michael addition followed by an intramolecular cyclization can form stable five-membered rings. frontiersin.org The specific mechanism, including whether the reaction is stepwise or concerted, can be elucidated through detailed kinetic and computational studies. researchgate.net

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

DFT calculations are used to model chemical reactions at the electronic level, providing valuable information about the energies and structures of reactants, intermediates, transition states, and products. mdpi.com By calculating the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway.

For reactions involving thiophene derivatives, DFT has been successfully applied to understand mechanisms. For example, in a study on the carboxylation of thiophene using cesium carbonate, DFT calculations were performed to investigate the C-H activation step. mdpi.com The study modeled the reaction pathways with and without the assistance of carboxylate additives, revealing that a pivalate-assisted process had the lowest activation energy barriers for proton abstraction. mdpi.com

These calculations can clarify:

Regioselectivity: Why a reaction occurs at a specific position on the ring. mdpi.com

Reaction Feasibility: Comparing the energy barriers of different proposed pathways to determine the most likely mechanism (e.g., stepwise vs. concerted). mdpi.com

Role of Catalysts and Additives: How catalysts or additives like bases and ligands interact with the reactants to lower the activation energy. mdpi.com

A critical component of computational mechanism studies is the location and analysis of transition states. A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement from which the reaction can proceed to either products or revert to reactants. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡ or ΔG‡).

Methods like the climbing image nudged elastic band (CI-NEB) are used to locate transition state geometries. escholarship.org Once located, analysis of the transition state structure provides insight into which bonds are breaking and which are forming.

A powerful technique used in conjunction with DFT is distortion/interaction analysis (also known as activation strain model). mdpi.com This method deconstructs the activation energy into two components:

Distortion Energy (or Strain Energy): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state.

Interaction Energy: The actual stabilizing interaction between the distorted reactants in the transition state.

In the DFT study of thiophene carboxylation, this analysis revealed that while carboxylate-assisted systems required less distortion energy to reach the transition state, the interaction energy was less stabilizing compared to the pathway with only cesium carbonate. mdpi.com The balance between these two factors ultimately determines the height of the activation barrier. mdpi.com

Energy Landscape and Reaction Coordinate Mapping

At the heart of this analysis is the potential energy surface (PES), a multidimensional surface that describes the potential energy of a system of atoms as a function of their spatial coordinates. The energy landscape is a projection of this surface, illustrating the energetic peaks (transition states) and valleys (intermediates and stable species) that the reacting system traverses. The reaction coordinate is the specific path across this landscape that represents the minimum energy pathway from reactants to products.

For reactions involving this compound, such as the formation of thieno[3,2-d]pyrimidines, Density Functional Theory (DFT) calculations are a powerful tool to map out this landscape. While specific DFT studies detailing the entire energy profile for reactions starting with this compound are not extensively published, valuable insights can be drawn from computational analyses of its precursor, Methyl 3-aminothiophene-2-carboxylate (matc), and analogous reactions.

A computational study on matc provides foundational data on its electronic structure and interaction energies, which are critical for understanding its reactivity. mdpi.com The analysis of its Frontier Molecular Orbitals (FMO), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly telling. The HOMO-LUMO energy gap is an indicator of chemical reactivity, and the calculated gap for matc suggests a high degree of reactivity. mdpi.com

The electrostatic potential (ESP) map of matc further illuminates regions of the molecule that are susceptible to electrophilic or nucleophilic attack, guiding the initial steps of a reaction mechanism. For instance, the amino and carboxyl groups are identified as participating in various intermolecular and intramolecular interactions, which would be pivotal in a cyclization reaction. mdpi.com The intramolecular N–H⋯O hydrogen bond, forming a seven-membered ring, is a notable feature that influences the conformational preferences and reactivity of the molecule. mdpi.com

In a typical cyclization to form a thieno[3,2-d]pyrimidine, the reaction coordinate would involve several key steps. Initially, the acetamido group would likely be activated, potentially through tautomerization or reaction with a condensing agent. The subsequent rate-determining step would be the intramolecular nucleophilic attack of the nitrogen or oxygen of the acetamido group onto the ester carbonyl, followed by dehydration and aromatization to form the stable fused ring system.

The energy landscape for such a process would show an initial energy input to overcome the activation barrier for the cyclization (the transition state). The geometry of this transition state would be characterized by the partial formation of the new ring-closing bond. Following the transition state, the system would descend in energy to form a tetrahedral intermediate, which would then undergo subsequent lower-energy steps to yield the final product.

The following table presents computational data for the precursor, Methyl 3-aminothiophene-2-carboxylate (matc), which informs our understanding of the energetic factors at play.

Calculated Interaction Energies for Methyl 3-aminothiophene-2-carboxylate (matc) Molecular Pairs mdpi.com
Interaction TypeEnergy (kJ/mol)
Total Interaction Energy-326.6
Total Electrostatic Energy-173.5
Total Polarization Energy-37.4
Total Dispersion Energy-392.2
Total Repulsion Energy368.3

This data highlights the significant role of dispersion and electrostatic forces in the interactions of the core thiophene structure, which would similarly influence the transition states and intermediates in reactions of this compound. mdpi.com The dominance of dispersion energy suggests that non-covalent interactions play a crucial role in the crystal packing and potentially in stabilizing reaction intermediates. mdpi.com

Mapping the reaction coordinate for the cyclization would involve tracking the changes in key bond lengths, bond angles, and dihedral angles as the reaction progresses. For example, the distance between the nucleophilic nitrogen of the acetamido group and the electrophilic carbon of the ester would be a primary component of the reaction coordinate for the ring-closing step.

Applications of Methyl 3 Acetamidothiophene 2 Carboxylate and Its Derivatives in Medicinal Chemistry Research

Antimicrobial Research

Thiophene (B33073) derivatives have demonstrated a broad spectrum of antimicrobial activities. The sulfur atom in the thiophene ring can form coordination complexes with metal ions, potentially interfering with essential metal-dependent enzymes in microbes. researchgate.net

Tuberculosis remains a significant global health challenge, necessitating the discovery of new drugs to combat drug-resistant strains. nih.gov Several derivatives based on the thiophene scaffold have been investigated for their potential as antitubercular agents.

One study focused on synthesizing a library of 2-aminothiophene (2AT) compounds, which are known to inhibit Pks13, a key enzyme in the mycolic acid biosynthetic pathway of Mtb. nih.gov Among the synthesized compounds, one derivative (compound 33 ) showed remarkable potency against the H37Rv strain of Mtb with a Minimum Inhibitory Concentration (MIC) of 0.23 µM. nih.gov This compound also demonstrated significant potency against Mtb strains resistant to isoniazid, rifampicin, and fluoroquinolones, with MIC values ranging from 0.20 to 0.44 µM. nih.gov

In another line of research, furan-based carboxylic acids, which share structural similarities with thiophene carboxylates, were developed as inhibitors of salicylate (B1505791) synthase (MbtI), an enzyme essential for mycobacterial siderophore production. mdpi.com A synthesized derivative, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid , showed promising antitubercular activity. mdpi.com Additionally, studies on the natural product olivacine and its oxygenated derivatives revealed that 9-methoxyolivacine exhibited the most significant inhibitory activity against M. tuberculosis, with a 90% inhibitory concentration (MIC90) of 1.5 µM. mdpi.comresearchgate.net

Table 1: Antitubercular Activity of Selected Heterocyclic Derivatives
CompoundTarget/ClassActivity MetricValueMtb Strain
Compound 332-AminothiopheneMIC0.23 µMH37Rv
9-MethoxyolivacineOlivacine DerivativeMIC901.5 µMH37Rv

Derivatives of thiophene-2-carboxamide have been synthesized and evaluated for their antibacterial activity against a panel of pathogenic bacteria. nih.gov A study exploring 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives found that they were generally more active against Gram-positive than Gram-negative bacteria. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives showed the highest activity. One amino derivative (7b ) containing a methoxy (B1213986) group demonstrated excellent activity against Pseudomonas aeruginosa (86.9% activity index), Staphylococcus aureus (83.3%), and Bacillus subtilis (82.6%). nih.gov

Another study focused on thiophene derivatives featuring pyridine side chains, which also exhibited strong antibacterial effects. researchgate.net Derivatives 7b and 8 from this series showed activity comparable to the standard drugs ampicillin and gentamicin against all tested bacterial species. researchgate.net Furthermore, research into 3-halobenzo[b]thiophenes revealed that cyclohexanol-substituted chloro- and bromo-derivatives had a low MIC of 16 µg/mL against Gram-positive bacteria. mdpi.com

Table 2: Antibacterial Activity of Thiophene Derivatives Against Various Bacterial Strains
Compound Class/DerivativeBacterial StrainActivity MetricResult
3-Amino thiophene-2-carboxamide (7b)Staphylococcus aureusActivity Index83.3%
Bacillus subtilisActivity Index82.6%
Pseudomonas aeruginosaActivity Index86.9%
3-Hydroxy thiophene-2-carboxamide (3b)Bacillus subtilisActivity Index78.3%
Staphylococcus aureusActivity Index70.8%
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureusMIC16 µg/mL
Enterococcus faecalisMIC16 µg/mL
Bacillus cereusMIC16 µg/mL

The development of new antifungal agents is critical due to the rise of resistant fungal infections. nih.gov Thiophene derivatives have also been explored in this context. In one study, certain thiophene compounds were tested against various fungi. researchgate.net Compound 3 displayed potent activity against Aspergillus fumigates, while compounds 5 , 6 , and 7a showed good activity against Syncephalastrum racemosum. researchgate.net

In a different study, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives were synthesized and screened for antifungal activity against dermatophytes. researchgate.net Several of these compounds exhibited appreciable activity against Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur. researchgate.net Another investigation into 3-halobenzo[b]thiophenes found that cyclohexanol-substituted chloro- and bromo-derivatives displayed a low MIC of 16 µg/mL against Candida albicans. mdpi.com Furthermore, isoxazolol pyrazole carboxylate derivatives have been synthesized, with one compound (7ai ) showing strong antifungal activity against Rhizoctonia solani, with a half maximal effective concentration (EC50) of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. mdpi.com

Table 3: Antifungal Activity of Thiophene and Related Derivatives
Compound/DerivativeFungal StrainActivity MetricResult
Thiophene derivative (3)Aspergillus fumigates-Potent activity
Thiophene derivatives (5, 6, 7a)Syncephalastrum racemosum-Good activity
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneCandida albicansMIC16 µg/mL
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solaniEC500.37 µg/mL

Research into new chemotherapies for parasitic diseases like leishmaniasis is ongoing. A study focused on the synthesis and evaluation of thiophene compounds for their in vitro anti-leishmanial activity against Leishmania major. nih.gov A library of nine novel thiophene derivatives was created and tested. All eight of the new molecules showed promising activity against L. major promastigotes, with EC50 values ranging from 0.09 to 6.25 µM. nih.gov The derivative designated as 5D emerged as the most promising lead compound, with an excellent EC50 of 0.09 µM. nih.gov

Table 4: Anti-Leishmanial Activity of Thiophene Derivatives against L. major
CompoundEC50 (µM)
5A~0.34
5B5.98
5C4.73
5D0.09
5E0.78
5H3.05
5I5.50

Antibacterial Activity

Anti-inflammatory Research

Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties. nih.govnih.gov The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov

Research on 2-amino-thiophene derivatives has demonstrated their potential as anti-inflammatory agents. In a carrageenan-induced paw edema model in rats, one such derivative (compound 15 ), at a dose of 50 mg/kg, produced a 58.46% inhibition of inflammation, which was superior to the standard drug indomethacin (47.73% inhibition). nih.gov Another study investigated halogenated derivatives of isonipecotamide, finding that a chloro derivative showed highly significant edema inhibition of 81.8% to 91.9% between the fourth and sixth hours of the experiment, outperforming aspirin. hamdard.edu.pk

The structural features often associated with the anti-inflammatory activity of thiophene derivatives include the presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy substituents. nih.govnih.gov These groups are important for recognition by biological targets and the inhibition of enzymes like COX and LOX. nih.gov

Table 5: Anti-inflammatory Activity of Thiophene and Related Derivatives
Compound/DerivativeModelDose% Inhibition of Edema
2-Amino-thiophene derivative (15)Carrageenan-induced paw edema (rat)50 mg/kg58.46%
Indomethacin (Reference)Carrageenan-induced paw edema (rat)-47.73%
Chloro derivative of isonipecotamideCarrageenan-induced paw edema (rat)-up to 91.9%
Aspirin (Reference)Carrageenan-induced paw edema (rat)-~50%

Modulation of Cytokine Synthesis (e.g., TNF-α, IL-6, IL-10)

Derivatives of thiophene have been observed to modulate the production of crucial cytokines involved in the inflammatory response. Certain thiophene derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Conversely, these compounds have also been found to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), suggesting a dual role in suppressing inflammation and promoting its resolution. nih.gov This modulation of the cytokine network highlights the potential of these compounds in treating various inflammatory conditions. nih.gov

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govdntb.gov.ua These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By blocking the activity of COX and LOX, thiophene derivatives can effectively reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation. nih.govdntb.gov.ua

Anticancer Research

The thiophene scaffold is a prominent feature in the design of novel anticancer agents. Derivatives of Methyl 3-acetamidothiophene-2-carboxylate, particularly thieno[2,3-d]pyrimidines, have been extensively investigated for their potential to combat cancer through various mechanisms.

Inhibition of Specific Enzymes (e.g., Phosphatidylinositol 3-kinase (PI3K))

Thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of Phosphatidylinositol 3-kinase (PI3K). The PI3K signaling pathway is frequently dysregulated in cancer, playing a critical role in cell proliferation, survival, and growth. By targeting and inhibiting PI3K, these compounds can disrupt these oncogenic processes. Additionally, some thieno[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov This dual inhibition of PI3K and VEGFR-2 presents a promising strategy for cancer therapy.

PARP-1 Inhibition

While direct studies on this compound derivatives as PARP-1 inhibitors are emerging, the broader class of thiophene-containing compounds has shown significant potential in this area. Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The development of thiophene-based PARP-1 inhibitors represents an active area of research, with the potential to expand the arsenal of targeted cancer therapies.

Antiproliferative Activity in Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The cytotoxic effects of these compounds have been evaluated in numerous studies, revealing their potential to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various derivatives against different cell lines, as summarized in the table below.

Table 1: Antiproliferative Activity of Thiophene Derivatives

Compound Cell Line IC50 (µM)
Thienopyrimidine 3 MCF-7 0.045
Thienopyrimidine 4 MCF-7 0.11
Ester 2 MDA-MB-231 0.16
2-ethyl derivative 4 MDA-MB-231 0.24
Compound 17f HCT-116 2.80
Compound 17f HepG2 4.10

Apoptosis Induction Mechanisms

A key mechanism through which thiophene carboxamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com Research has shown that these compounds can trigger the intrinsic apoptotic pathway. mdpi.combohrium.com This process is characterized by the depolarization of the mitochondrial membrane, which leads to the activation of executioner caspases, such as caspase-3 and caspase-7. mdpi.combohrium.com The activation of these caspases ultimately results in the dismantling of the cell, a hallmark of apoptosis. bohrium.com

Other Therapeutic Areas

The structural framework of this compound provides a foundation for developing agents that can interact with various biological targets, extending its therapeutic potential beyond a single disease category.

Derivatives of the this compound scaffold have been identified as potent enzyme inhibitors. A notable example is Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate, which has been characterized as a selective inhibitor of c-Jun N-terminal kinases (JNKs) nih.gov. JNKs are a family of protein kinases that play a critical role in signal transduction pathways involved in inflammation, apoptosis, and cellular stress responses. The selective inhibition of these enzymes is a key strategy in the development of treatments for inflammatory diseases and cancer.

Table 1: Example of Enzyme Inhibition by a Derivative

Compound Target Enzyme Biological Role of Target Therapeutic Potential

In the field of receptor modulation, derivatives of Methyl 2-acetamidothiophene-3-carboxylate have shown significant activity. Specifically, a family of methyl 2-(acylamino)thiophene-3-carboxylates has been investigated for their role as positive allosteric modulators (PAMs) of the GABAB receptor researchgate.net. GABAB receptors are crucial for regulating neuronal excitability in the central nervous system researchgate.net. PAMs that enhance the effect of the endogenous ligand GABA are being explored for treating conditions like anxiety, epilepsy, and spasticity, potentially with fewer side effects than direct agonists researchgate.net.

The ability of these thiophene derivatives to modulate key neurological targets underscores their potential in treating a range of neurological disorders. The inhibition of JNKs is a promising strategy for neuroprotection in conditions such as Parkinson's disease and Alzheimer's disease, where JNK signaling is implicated in neuronal cell death. Furthermore, the positive allosteric modulation of GABAB receptors offers a therapeutic avenue for managing anxiety disorders, spasticity, and other conditions related to neuronal hyperexcitability researchgate.net.

The precursor molecule, Methyl 3-aminothiophene-2-carboxylate, serves as a vital intermediate in the synthesis of drugs with antithrombotic activity mdpi.com. Antithrombotic agents are critical in the prevention and treatment of thrombosis, a condition involving the formation of harmful blood clots. The mechanism of such agents often involves the inhibition of key enzymes in the coagulation cascade, such as thrombin and Factor Xa mdpi.com. Thiophene-based compounds can be designed to target these enzymes, thereby preventing fibrin formation and platelet aggregation mdpi.com.

Methyl 3-aminothiophene-2-carboxylate is also a key starting material for the synthesis of antihypertensive agents mdpi.com. Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease. The development of novel antihypertensive drugs is an ongoing area of research, with various mechanisms of action being targeted. These include acting as diuretics, sympatholytic drugs, calcium channel blockers, or inhibitors of the renin-angiotensin system nih.gov. The thiophene scaffold can be incorporated into molecules designed to interact with these targets. For instance, centrally acting antihypertensives often function as alpha-2 adrenergic agonists, which reduce sympathetic outflow from the central nervous system, leading to decreased peripheral resistance and lower blood pressure drugbank.comnih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For thiophene-2-carboxamide derivatives, SAR studies have revealed several key principles.

Research has shown that the nature and position of substituents on the thiophene ring and associated amide groups significantly impact the compound's potency and selectivity. For example, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group was found to enhance antioxidant and antibacterial activity compared to hydroxyl or methyl groups nih.gov. This was attributed to the electron-donating nature of the amino group, which increases the resonating electrons on the thiophene ring nih.gov.

Furthermore, the specific placement of substituents can fine-tune the activity. In one study, a methoxy group on an associated benzene ring increased the potency of certain derivatives nih.gov. The stereochemistry and lipophilicity of substituents are also critical factors. For instance, in the development of angiotensin-converting enzyme (ACE) inhibitors, the presence of larger, lipophilic heterocyclic rings can enhance potency slideshare.net. These studies guide the rational design of new derivatives of this compound with improved therapeutic profiles.

Table 2: Summary of General SAR Findings for Thiophene Derivatives

Structural Modification Effect on Activity Potential Reason
Addition of Amino Group Increased antioxidant/antibacterial activity nih.gov Electron-donating properties enhance resonance nih.gov
Addition of Hydroxyl Group Higher activity than methyl analogues nih.gov May increase solubility nih.gov
Introduction of Lipophilic Groups Can enhance potency slideshare.net Improved interaction with hydrophobic binding pockets

Impact of Substituents on Biological Activity

The biological activity of derivatives of the this compound scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in potency, selectivity, and pharmacological profile.

Research into thiophene-2-carboxamide derivatives has shown that the substituent at the 3-position of the thiophene ring plays a crucial role in determining antibacterial and antioxidant activity. nih.gov For instance, derivatives featuring a 3-amino group consistently display higher antibacterial activity compared to those with 3-hydroxy or 3-methyl groups. nih.gov Similarly, the presence of a methoxy group on an attached aryl ring at the 4-position has been shown to enhance antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

In the context of σ receptor ligands, the substitution pattern on related spirocyclic thienopyran frameworks reveals distinct effects on receptor affinity. Small substituents such as hydroxyl (-OH), methoxy (-OCH₃), and cyano (-CN) groups adjacent to the oxygen atom in the pyran ring are well tolerated by the σ₁ receptor. acs.org Conversely, the introduction of very polar and basic substituents in positions adjacent to either the oxygen or sulfur atoms can lead to a considerable decrease in σ₁ affinity. acs.org This suggests that the electron density of the thiophene moiety has a significant impact on receptor binding. acs.org

The effect of substituents can also be understood through their electronic properties. Electron-withdrawing groups tend to increase properties like bond dissociation enthalpy and ionization potential, while electron-donating groups generally increase proton dissociation enthalpy and proton affinity, which can influence antioxidant mechanisms. researchgate.net

Table 1: Impact of Substituents on the Biological Activity of Thiophene Derivatives

Scaffold/Derivative Class Substituent Modification Position Observed Impact on Biological Activity Reference(s)
Thiophene-2-carboxamides Amino (-NH₂) vs. Hydroxy (-OH) vs. Methyl (-CH₃) 3-position Amino group showed higher antibacterial activity than hydroxy or methyl groups. nih.gov
Thiophene-2-carboxamides Methoxy (-OCH₃) on aryl ring 4-position Enhanced inhibition against S. aureus, B. subtilis, and P. aeruginosa. nih.gov
Spiro[piperidine-4,4'-thieno[3,2-c]pyrans] Small groups (e.g., -OH, -OCH₃, -CN) 6'-position Well tolerated by the σ₁ receptor, maintaining affinity. acs.org
Spiro[piperidine-4,4'-thieno[3,2-c]pyrans] Very polar and basic groups 2'- and 6'-positions Considerably decreased σ₁ receptor affinity. acs.org
Indole-3-Carbinols (related concept) Electron-withdrawing groups Various Increase bond dissociation enthalpy (BDE) and ionization potential (IP). researchgate.net
Indole-3-Carbinols (related concept) Electron-donating groups Various Increase proton dissociation enthalpy (PDE) and proton affinity (PA). researchgate.net

Bioisosteric Replacements with Thiophene Scaffold

The thiophene ring is widely regarded as a classical bioisostere for the phenyl ring in medicinal chemistry. nih.govresearchgate.net This is due to their similar size, shape, and electronic properties. nih.gov Bioisosteric replacement is a key strategy in drug design used to optimize physicochemical properties, enhance biological activity, improve metabolic stability, and reduce toxicity. researchgate.netacs.org

Replacing a benzene ring with a thiophene scaffold can lead to several advantages:

Improved Physicochemical Properties: The introduction of a sulfur heteroatom increases polarity and can improve aqueous solubility compared to a corresponding phenyl analogue. cambridgemedchemconsulting.com This can also lead to a reduction in lipophilicity (LogP), which may decrease off-target effects like hERG inhibition. cambridgemedchemconsulting.com

Enhanced Receptor Interactions: The sulfur atom in the thiophene ring, with its lone pairs of electrons, can participate in additional hydrogen bonding or other non-covalent interactions with biological targets, potentially increasing binding affinity. nih.gov

Modified Metabolism: Phenyl rings are often sites of CYP-mediated oxidative metabolism. cambridgemedchemconsulting.com The thiophene ring alters the electronic properties of the molecule, which can block or redirect metabolism, thereby improving the pharmacokinetic profile of a drug candidate. cambridgemedchemconsulting.com

A notable example of this strategy was demonstrated in the development of potent GluN2B selective NMDA receptor antagonists. Researchers performed a bioisosteric replacement of benzene, methoxybenzene, and aniline moieties with a thiophene ring. nih.govrsc.org The results indicated that this replacement was well-tolerated by the receptor and, in some cases, even led to an eight-fold increase in GluN2B affinity. nih.govrsc.org This highlights the thiophene scaffold's ability to serve as an effective mimic of the phenyl ring while offering opportunities for property modulation. researchgate.net

Table 2: Comparison of Phenyl Ring and Thiophene Ring as Bioisosteres

Property Phenyl Ring Thiophene Ring Implication in Drug Design Reference(s)
Structure Six-membered carbocycle Five-membered heterocycle with a sulfur atom Similar size and electronics allow for substitution. researchgate.netnih.gov
Metabolism Prone to CYP-mediated oxidation Can alter metabolic pathways, potentially increasing stability. Improved pharmacokinetics. cambridgemedchemconsulting.com
Polarity Lower Higher due to sulfur heteroatom Can improve solubility and reduce excessive lipophilicity. nih.govcambridgemedchemconsulting.com
Receptor Binding Interacts via π-π stacking and hydrophobic interactions Can form additional hydrogen bonds via the sulfur atom. Potential for enhanced binding affinity and potency. nih.gov

Importance of Specific Functional Groups

The biological activity of this compound and its derivatives is not only dictated by the thiophene core but is also critically influenced by its appended functional groups: the 3-acetamido group and the 2-carboxylate group (or its amide derivatives).

The acetamido group (-NHCOCH₃) at the 3-position is integral to the molecule's interaction with various biological targets. In a series of thiophene derivatives designed as acetylcholinesterase inhibitors, it was reported that the carbonyl moiety of the acetamido group was crucial for their inhibitory activity. nih.gov This suggests that the carbonyl oxygen likely acts as a hydrogen bond acceptor, anchoring the ligand in the active site of the enzyme. The amide N-H group can also serve as a hydrogen bond donor, providing an additional point of interaction. The presence of this group, as opposed to a simple amino or methyl group, can confer a specific conformational rigidity and electronic distribution that is favorable for binding.

The methyl carboxylate group (-COOCH₃) at the 2-position, or its common bioisosteric replacement, the carboxamide group (-CONH₂), is also a key determinant of activity. These groups are polar and can engage in hydrogen bonding with receptor residues. In studies of novel CXCR2 antagonists, a series of 2-thioureidothiophene-3-carboxylates were identified as potent inhibitors. nih.gov Similarly, thiophene-3-carboxamide derivatives have been investigated as dual inhibitors of c-Jun N-terminal kinase (JNK), where the carboxamide moiety is essential for interaction with the enzyme's binding site. nih.gov The conversion of the carboxylate ester to various amides allows for extensive SAR exploration, enabling the fine-tuning of properties such as solubility, cell permeability, and target affinity.

Table 3: Functional Group Analysis in Thiophene Derivatives

Functional Group Position on Thiophene Ring Potential Role in Biological Activity Example Compound Class / Target Reference(s)
Acetamido (-NHCOCH₃) 3-position Hydrogen bond donor (N-H) and acceptor (C=O); provides structural rigidity. Acetylcholinesterase inhibitors nih.gov
Methyl Carboxylate (-COOCH₃) 2-position Hydrogen bond acceptor; influences polarity and solubility. GABAB positive allosteric modulators researchgate.net
Carboxamide (-CONH₂) / Carboxylate (-COOH) 2- or 3-position Hydrogen bond donor and acceptor; key interaction point with target proteins. JNK inhibitors; CXCR2 antagonists nih.govnih.gov

Computational and Chemoinformatic Studies in Drug Discovery and Development

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions that drive biological activity. While specific docking studies centered on Methyl 3-acetamidothiophene-2-carboxylate are not the primary focus of available literature, its derivatives have been extensively studied to elucidate their binding modes with various protein targets.

One notable application is in the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Derivatives of this compound, such as those with a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, have been synthesized and their interactions with the PARP-1 catalytic domain investigated. tandfonline.commdpi.comnih.gov For instance, docking studies of a potent inhibitor from this class revealed key hydrogen-bonding interactions with amino acid residues Gly-202 and Ser-243, as well as a π-stacking interaction with Tyr-246. tandfonline.comresearchgate.net These interactions, facilitated by the structural framework derived from this compound, are crucial for the inhibitory activity of the final compound.

Similarly, thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which can be synthesized from this compound, have been investigated as inhibitors of various protein kinases and as agents against Clostridium difficile. tandfonline.comnih.gov Computational modeling of these derivatives has been used to design compounds with improved inhibitory activity by optimizing their fit within the active site of the target protein. nih.gov The thiophene (B33073) ring, a core component of this compound, often plays a crucial role in these interactions. For example, in a study on thiophene carboxamide derivatives, the thiophene moiety was shown to interact with key residues in the binding pocket of the target enzyme. researchgate.net

Table 1: Examples of Molecular Docking Studies on Derivatives of this compound

Derivative Class Protein Target Key Interacting Residues Reference
1H-Thieno[3,4-d]imidazole-4-carboxamides PARP-1 Gly-202, Ser-243, Tyr-246 tandfonline.comresearchgate.net
Thieno[3,2-d]pyrimidin-4(3H)-ones PDK1 Not specified nih.gov
Thiophene carboxamides Not specified TYR896 researchgate.net
Thieno[2,3-d]pyrimidines PI3K Not specified nih.gov
Thieno[3,2-d]pyrimidines FAK, FLT-3 Not specified theraindx.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for this compound itself have been detailed, its structural motif is part of compound series that have undergone such analysis.

For example, QSAR studies have been performed on a series of thienopyrimidine analogs, which are derivatives of the core thiophene structure. researchgate.netbenthamscience.com These studies have successfully created models that can predict the antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria. researchgate.net The models identified that descriptors related to topology, shape, charge distribution, and hydrophobicity were significant in determining the antibacterial potency. nih.gov Such insights are invaluable for designing new derivatives with enhanced activity.

In one study on thienopyrimidines, a QSAR model was developed with a high correlation coefficient (r²) of 0.9849, indicating a strong predictive capability. researchgate.net The analysis highlighted the importance of specific alignment-independent descriptors in predicting antibacterial activity. researchgate.net Another study on thienopyrimidines as antimicrobial agents also emphasized the role of lipophilicity, electronic distribution, and steric effects in their efficacy. benthamscience.com These findings guide the strategic modification of the thienopyrimidine scaffold, which can be synthesized from this compound, to optimize their therapeutic potential.

Virtual Screening and Lead Optimization

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This compound, as a readily available building block, provides a scaffold that can be elaborated into diverse chemical libraries for such screening efforts.

In the context of PARP-1 inhibitor discovery, an integrated virtual screening approach was employed to identify potential inhibitors from a chemical library. tandfonline.comtandfonline.com This process involved sequential filtering based on support vector machine (SVM) models and pharmacophore models, followed by molecular docking. tandfonline.comtandfonline.com This strategy successfully identified a novel thiophene carboxamide scaffold as a potential new chemotype for PARP-1 inhibitors. tandfonline.comtandfonline.com

Furthermore, in the development of agents against Clostridium difficile, medicinal chemistry efforts have focused on optimizing lead compounds derived from a thienopyrimidinone scaffold. tandfonline.com These optimization efforts often involve computational analysis to guide the synthesis of new analogs with improved potency and selectivity. tandfonline.com The initial hit compounds for such optimization campaigns can be identified through screening processes where the thiophene-based core, derivable from this compound, is a key structural feature.

Table 2: Virtual Screening and Lead Optimization Campaigns Involving Thiophene-based Scaffolds

Target Screening Method Scaffold Class Outcome Reference
PARP-1 SVM and Pharmacophore-based Thiophene carboxamide Identification of a new chemotype tandfonline.comtandfonline.com
Clostridium difficile In-house library screening Thienopyrimidinone Identification of a promising lead for optimization tandfonline.com

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model then serves as a template for designing new molecules with similar or improved activity.

For derivatives of this compound, pharmacophore modeling has been a key strategy in their design. In the development of PARP-1 inhibitors, a common structural feature is an aromatic ring and a carboxamide moiety, which are responsible for π-stacking interactions and hydrogen bonding with the enzyme, respectively. researchgate.net The thieno[3,4-d]imidazole-4-carboxamide scaffold, synthesized from this compound, incorporates these crucial pharmacophoric features. researchgate.net

Predictive Toxicology and ADME/Tox Profiling

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates at an early stage is crucial to reduce late-stage failures in drug development. In silico ADME/Tox profiling is a cost-effective way to assess these properties.

For several series of compounds derived from the thiophene scaffold of this compound, in silico ADME/Tox predictions have been reported. For a series of novel 1H-thieno[3,4-d]imidazole-4-carboxamide based PARP-1 inhibitors, ADMET prediction results suggested that the compounds might possess favorable toxicity and pharmacokinetic properties. mdpi.comnih.govsciprofiles.com

Similarly, for other thiophene carboxamide derivatives designed as potential anticancer agents, ADME-T profiles were calculated to assess their drug-likeness. nih.gov These in silico predictions help in prioritizing which compounds should be advanced to more rigorous experimental testing. nih.govresearchgate.net The QikProp module, a popular tool for these predictions, has been used to evaluate parameters like oral bioavailability for thiophene-based compounds. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Methyl 3-acetamidothiophene-2-carboxylate by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The thiophene (B33073) ring protons, being in an aromatic environment, would appear in the downfield region. The proton attached to the nitrogen of the acetamido group would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration due to hydrogen bonding. The methyl protons of the acetamido group and the methyl ester group would each give rise to a sharp singlet, with the ester methyl protons typically appearing slightly more downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the ester and amide groups are expected to resonate at the most downfield chemical shifts, typically in the range of 160-180 ppm. The sp²-hybridized carbons of the thiophene ring would appear in the aromatic region of the spectrum. The methyl carbons of the acetamido and ester groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene Ring Protons7.0 - 8.5110 - 140
NH Proton8.0 - 10.0 (broad)-
Ester Methyl Protons (O-CH₃)3.7 - 4.050 - 60
Acetamido Methyl Protons (CO-CH₃)2.0 - 2.520 - 30
Ester Carbonyl Carbon (C=O)-160 - 170
Amide Carbonyl Carbon (C=O)-165 - 175

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (199.23 g/mol ).

Common fragmentation pathways for this molecule under electron ionization would likely involve the cleavage of the ester and amide functional groups. Key fragmentation patterns could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion at m/z 168. Another probable fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 140. Cleavage of the acetamido group could also occur, for instance, through the loss of a ketene (B1206846) molecule (CH₂=C=O), which would produce a significant peak.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.
Fragment IonProposed StructurePredicted m/z
[M]⁺C₈H₉NO₃S⁺199
[M - OCH₃]⁺C₇H₆NO₂S⁺168
[M - COOCH₃]⁺C₆H₆NOS⁺140
[M - CH₂CO]⁺C₆H₇NO₂S⁺157

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups of the ester and the amide. The C=O stretching vibration of the ester is typically observed in the range of 1735-1750 cm⁻¹. The amide I band (primarily C=O stretch) is expected to appear between 1630 and 1695 cm⁻¹.

The N-H stretching vibration of the secondary amide would give rise to a band in the region of 3230-3400 cm⁻¹. Additionally, the C-N stretching and N-H bending vibrations (Amide II band) would be visible in the fingerprint region of the spectrum. The aromatic C-H and C=C stretching vibrations of the thiophene ring would also be present.

Table 3: Characteristic Infrared Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide (N-H)Stretching3230 - 3400
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 3000
Ester (C=O)Stretching1735 - 1750
Amide (C=O)Amide I band1630 - 1695
Amide (N-H bend, C-N stretch)Amide II band1510 - 1570
Thiophene RingC=C Stretching~1400 - 1600

X-ray Crystallography for Solid-State Structure Elucidation

Methyl 3-aminothiophene-2-carboxylate crystallizes in the monoclinic crystal system with the space group P2₁/c. mdpi.com This is a common space group for organic molecules. It is plausible that this compound would also crystallize in a similar centrosymmetric space group, likely within the monoclinic or orthorhombic systems, which are prevalent for such compounds.

Table 4: Crystal Data for the Analogous Compound, Methyl 3-aminothiophene-2-carboxylate. mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c

In the solid state, the crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The N-H group of the acetamido moiety can act as a hydrogen bond donor, while the carbonyl oxygens of both the ester and acetamido groups can serve as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, which are crucial in stabilizing the crystal lattice.

In the crystal structure of Methyl 3-aminothiophene-2-carboxylate, strong N-H···O and N-H···N hydrogen bond interactions are observed, which dictate the crystal packing. mdpi.com For the acetamido derivative, N-H···O hydrogen bonds are expected to be the dominant intermolecular force.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. For this compound, a Hirshfeld surface analysis would likely reveal significant contributions from H···H, O···H, and C···H contacts, which are indicative of van der Waals forces and hydrogen bonding. The bright red spots on the d_norm surface would highlight the key hydrogen-bonding interactions.

The conformation of this compound in the crystalline state would be determined by the interplay of intramolecular steric effects and intermolecular packing forces. The relative orientation of the acetamido and carboxylate groups with respect to the thiophene ring is of particular interest. In the precursor, Methyl 3-aminothiophene-2-carboxylate, the carbonyl groups are located in the same plane as the thiophene ring. mdpi.com It is probable that the thiophene ring and the adjacent carbonyl groups in this compound also adopt a largely planar conformation to maximize conjugation and minimize steric hindrance. The acetamido group may exhibit some torsional flexibility around the C-N bond.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Complex Derivatives

The core structure of Methyl 3-acetamidothiophene-2-carboxylate serves as a versatile starting point for the creation of more complex and functionally diverse molecules. The development of novel synthetic methodologies is crucial for accessing these derivatives efficiently and with high precision.

Modern synthetic organic chemistry offers a toolkit of advanced strategies that are being applied to thiophene (B33073) synthesis. Metal-catalyzed cross-coupling reactions, for instance, have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the thiophene ring. nih.gov Techniques like direct C-H arylation, often employing palladium catalysts, provide an efficient, atom-economical way to functionalize thiophenes without the need for pre-functionalization. organic-chemistry.org

Table 1: Emerging Synthetic Strategies for Thiophene Derivatives

Synthetic Strategy Description Potential Advantage
Metal-Catalyzed C-H Arylation Direct functionalization of C-H bonds on the thiophene ring using a metal catalyst (e.g., Palladium). organic-chemistry.org High atom economy, avoids pre-functionalization steps.
Multicomponent Reactions (MCRs) Combining three or more reactants in a single pot to form a complex product. nih.gov Increased efficiency, diversity-oriented synthesis.
Modified Gewald Reaction Variations of the classic reaction to produce highly substituted 2-aminothiophenes. researchgate.net Access to a wide range of functionalized precursors.
Metal-Free Cyclizations Using elemental sulfur or potassium sulfide (B99878) to form the thiophene ring without a metal catalyst. nih.govorganic-chemistry.org Reduced metal toxicity, environmentally friendlier.

Targeted Drug Design based on Molecular Mechanisms

A fundamental shift in drug discovery is the move away from broad-spectrum screening towards the rational design of molecules that target specific biological pathways or proteins implicated in disease. This compound and its analogs are well-positioned to be key players in this paradigm.

The thiophene scaffold is a known pharmacophore present in numerous approved drugs and clinical candidates. Its derivatives have been shown to inhibit a variety of enzymes and receptors. researchgate.net For example, a closely related compound, Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate, has been identified as a selective inhibitor of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory responses and apoptosis. nih.gov This provides a clear molecular mechanism that can be exploited for targeted drug design. By understanding the binding interactions between the thiophene derivative and the JNK active site, chemists can design new analogs with improved potency, selectivity, and pharmacokinetic properties.

This rational design approach extends to other targets as well. Researchers have designed dual-action inhibitors that incorporate a thiophene-like structure to target multiple proteins simultaneously, such as histone deacetylases (HDAC) and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, for cancer therapy. nih.gov The ability to fine-tune the substituents on the this compound core allows for the optimization of interactions with the target protein, leading to the development of highly specific and effective therapeutic agents.

Exploration of New Biological Activities

While some biological activities of thiophene derivatives are well-documented, the vast chemical space accessible through derivatization of this compound suggests that many potential therapeutic applications remain undiscovered. The thiophene nucleus is recognized for its broad range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netresearchgate.net

Systematic screening of libraries of new derivatives is a key strategy for uncovering novel biological functions. For instance, novel thiophene carboxamide scaffolds have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including melanoma and colon cancer. mdpi.com Other research has focused on developing thiophene-based compounds as antitubercular agents by targeting essential enzymes in Mycobacterium tuberculosis, such as salicylate (B1505791) synthase (MbtI). mdpi.com

The exploration is not limited to infectious diseases and cancer. Thiophene derivatives are being investigated for their potential in treating a wide range of conditions. The structural versatility of the scaffold allows it to interact with a diverse set of biological targets, opening up possibilities in areas like neurodegenerative diseases, metabolic disorders, and cardiovascular conditions. researchgate.net As new biological targets are identified, derivatives of this compound can be rationally designed and screened for activity.

Table 2: Investigated Biological Activities of Thiophene Derivatives

Biological Activity Disease Area Example Target Reference
Anticancer Oncology Kinases, Histone Deacetylases researchgate.netnih.govmdpi.com
Antimicrobial Infectious Disease Bacterial & Fungal Enzymes researchgate.netmdpi.com
Anti-inflammatory Immunology c-Jun N-terminal kinases (JNKs) nih.govresearchgate.net
Antiviral Infectious Disease Viral Enzymes researchgate.net

Development of Sustainable Synthesis Processes

The principles of "green chemistry" are becoming increasingly integral to chemical synthesis, aiming to reduce the environmental impact of chemical manufacturing. The future production of this compound and its derivatives will likely see a significant shift towards more sustainable practices.

Key areas of focus include the use of environmentally benign solvents, the reduction of waste, and the use of renewable resources. Traditional organic solvents are often volatile and toxic, and researchers are exploring alternatives like deep eutectic solvents or even solvent-free reaction conditions for the synthesis of thiophenes. rsc.orgbenthamdirect.com Metal-free synthesis methodologies, as mentioned earlier, also contribute to sustainability by eliminating the use of potentially toxic and expensive heavy metal catalysts. nih.gov

Another important aspect is atom economy, which seeks to maximize the incorporation of starting materials into the final product. Catalytic processes and multicomponent reactions are inherently more atom-economical than stoichiometric reactions that generate large amounts of waste. nih.govorganic-chemistry.org The development of efficient, one-pot procedures for synthesizing complex thiophene derivatives from simple, commercially available starting materials is a major goal in this area. beilstein-journals.orgresearchgate.net These sustainable processes not only reduce environmental harm but can also lead to more cost-effective and safer manufacturing on an industrial scale. rsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and materials science. mdpi.comnih.gov For compounds like this compound, these computational tools offer powerful new ways to accelerate research and development.

AI and ML algorithms can be trained on large datasets of chemical information to predict the properties of new molecules before they are ever synthesized. astrazeneca.com This includes predicting biological activity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME), allowing chemists to prioritize the most promising candidates for synthesis and testing. mdpi.com This in silico screening can dramatically reduce the time and cost associated with traditional trial-and-error approaches.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 3-acetamidothiophene-2-carboxylate, and how can purity be verified?

The synthesis typically involves a multi-step process starting with thiophene-2-carboxylic acid. Key steps include amidation (e.g., using acetamide or chloroacetyl chloride) followed by esterification with methanol. Optimal conditions require:

  • Solvent selection : Dichloromethane or tetrahydrofuran for amidation .
  • Catalysts : Triethylamine or pyridine to neutralize HCl byproducts during acyl chloride reactions .
  • Temperature : Controlled heating (40–60°C) to prevent side reactions like hydrolysis of the ester group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    Purity verification : Use 1H NMR^1 \text{H NMR} (e.g., singlet at δ 2.1 ppm for the acetamido methyl group) and HPLC (C18 column, methanol/water mobile phase) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement and Mercury CSD for visualization .
  • Spectroscopic techniques :
    • IR : Peaks at ~1650 cm1^{-1} (C=O stretching for ester and acetamido groups) .
    • Mass spectrometry : Molecular ion peak at m/z 233.67 (consistent with the molecular formula C9H11NO3S\text{C}_9\text{H}_{11}\text{NO}_3\text{S}) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in substituent orientation or ring puckering?

Discrepancies in ring puckering (e.g., non-planar thiophene rings) can be addressed using:

  • Cremer-Pople parameters : Quantify puckering amplitude (QQ) and phase angle (θ\theta) via atomic coordinates .
  • SHELX refinement : Apply restraints for bond lengths/angles to avoid overfitting weak data .
  • Mercury CSD : Compare the structure with similar compounds in the Cambridge Structural Database to validate deviations .
    Example: A study on diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate resolved puckering ambiguities using SHELXL and ORTEP-3 for graphical validation .

Q. What strategies mitigate side reactions during nucleophilic substitution at the acetamido group?

The acetamido group’s electron-withdrawing nature can hinder nucleophilic attack. Strategies include:

  • Activation : Use Lewis acids (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) to polarize the carbonyl group .
  • Protection/deprotection : Temporarily protect the ester group with tert-butyl to prevent competing hydrolysis .
  • Reagent selection : Employ soft nucleophiles (e.g., thiols over amines) to reduce steric clashes .
    Analytical validation : Monitor reaction progress via 13C NMR^{13}\text{C NMR} for shifts in the carbonyl region (170–180 ppm) .

Q. How can computational modeling predict bioactivity or reactivity of this compound derivatives?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C5 of the thiophene ring) .
  • Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., adenosine receptors) based on derivatives’ SAR data .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl at C3) with antimicrobial activity using Hammett constants .

Methodological Challenges and Solutions

Q. How to address low yields in esterification steps?

Low yields often arise from incomplete methanol activation. Solutions:

  • Acid catalysis : Add concentrated H2SO4\text{H}_2\text{SO}_4 (1–2 drops) to protonate the carbonyl oxygen .
  • Dean-Stark trap : Remove water during reflux to shift equilibrium toward ester formation .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C .

Q. What analytical methods distinguish between regioisomers in substitution reactions?

  • 2D NMR : 1H-13C HSQC^1 \text{H-}^{13}\text{C HSQC} identifies coupling between the thiophene proton (e.g., C4-H) and adjacent substituents .
  • X-ray powder diffraction : Compare experimental patterns with simulated data from Mercury CSD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.